molecular formula C12H14BrNO3 B2520862 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide CAS No. 2007917-02-2

6-Bromo-N-methoxy-n-methylchroman-2-carboxamide

Cat. No.: B2520862
CAS No.: 2007917-02-2
M. Wt: 300.152
InChI Key: RLSWFVRUVPDQFF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methoxy-N-methylchroman-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-N-methoxy-N-methylchroman-2-carboxamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research applications .

Biological Activity

6-Bromo-N-methoxy-N-methylchroman-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chroman core substituted with a bromine atom and a methoxy group, which are crucial for its biological activity. The structural uniqueness contributes to its interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit aldose reductase, an enzyme implicated in diabetic complications. The presence of the bromine atom is believed to enhance binding affinity, thereby affecting the enzyme's activity.

Anticancer Activity

Recent research has indicated that derivatives of chroman compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer lines.

Table 1: Anticancer Activity of Chroman Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-717.3
N-Methoxy-N-methylchroman-2-carboxamideHeLa12.5
N-Methylchroman-2-carboxamideA54915.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Salmonella typhimurium20

Case Studies

  • Aldose Reductase Inhibition :
    A study evaluating the structure-activity relationship (SAR) of chroman derivatives found that the introduction of the bromine atom significantly increased the inhibitory potency against aldose reductase, with an IC50 value of 17.3 µM for this compound .
  • Anticancer Efficacy :
    In a comparative study on various chroman derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .
  • Toxicity Assessment :
    Toxicity evaluations conducted on Vero cells indicated that concentrations up to 100 µg/mL did not significantly reduce cell viability, suggesting a favorable safety profile for further development.

Properties

IUPAC Name

6-bromo-N-methoxy-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-14(16-2)12(15)11-5-3-8-7-9(13)4-6-10(8)17-11/h4,6-7,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSWFVRUVPDQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC2=C(O1)C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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